molecular formula C9H10N2O4 B3051199 2-[(2-Nitrophenyl)amino]propanoic acid CAS No. 31981-53-0

2-[(2-Nitrophenyl)amino]propanoic acid

Cat. No.: B3051199
CAS No.: 31981-53-0
M. Wt: 210.19 g/mol
InChI Key: ICWPKCBMLYYZRP-LURJTMIESA-N
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Description

2-[(2-Nitrophenyl)amino]propanoic acid (CAS: 19883-75-1) is a nitro-substituted aromatic amino acid derivative. Synthesized from (S)-alanine, it features a 2-nitrophenyl group attached to the amino moiety of the propanoic acid backbone . Key properties include:

  • Molecular formula: C₉H₁₀N₂O₄
  • Molecular weight: 210.19 g/mol
  • Melting point: 144°C
  • Spectral data: Distinct ¹H NMR (δ 1.66 ppm, CH₃; 4.28 ppm, CH) and ¹³C NMR (δ 177.5 ppm, C=O) signals confirm its structure .

Properties

IUPAC Name

2-(2-nitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-4-2-3-5-8(7)11(14)15/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWPKCBMLYYZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Nitrophenyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Aminophenyl)amino]propanoic acid .

Scientific Research Applications

2-[(2-Nitrophenyl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(S)-2-Amino-3-(2-nitrophenyl)propanoic Acid (CAS: 19883-75-1)
  • Key difference: The nitro group is on the phenyl ring attached to the β-carbon (position 3 of the propanoic acid), unlike the target compound, where the nitro group is on the phenyl ring attached to the α-amino group.
  • Impact: Altered electronic effects and steric hindrance may influence solubility and biological activity. No direct activity comparison data are available .
3-Methyl-2-[(2-nitrophenyl)amino]butanoic Acid (ND7)
  • Key difference: A methyl group extends the carbon chain (butanoic acid vs. propanoic acid).

Functional Group Modifications

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic Acid (CAS: 870541-16-5)
  • Structure: Substitutes the amino group with a phenoxy linkage and introduces a chlorine atom.
  • Molecular weight : 260 Da (vs. 210.19 Da for the target compound).
  • Impact : The electron-withdrawing chloro and nitro groups may increase acidity (pKa ~3–4) compared to the target compound (pKa ~4–5 for the carboxylic acid group) .
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic Acid (CAS: 21704-83-6)
  • Structure: Replaces the nitro group with a quinoxaline-2-carbonyl moiety.
  • Molecular weight : 259.26 g/mol (vs. 210.19 g/mol).

Protected Derivatives

N-FMOC-DL-3-Amino-3-(2-nitrophenyl)propanoic Acid (CAS: 171778-06-6)
  • Structure : Incorporates an FMOC (fluorenylmethyloxycarbonyl) protecting group.
  • Molecular weight : 432.42 g/mol (vs. 210.19 g/mol).
  • Application : Used in solid-phase peptide synthesis to prevent undesired side reactions. The FMOC group increases hydrophobicity, complicating aqueous solubility .

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The nitro group’s position and substituent electronegativity critically influence electronic properties and target binding. For example, chlorine in 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid may enhance electrophilicity compared to the amino-linked nitro group in the target compound .
  • Synthetic Challenges: High yields (e.g., 92% for ND6 ) contrast with lower yields for thiazole-hydrazono derivatives (e.g., 12d: 18–60% ), highlighting the efficiency of alanine-based routes.
  • Data Limitations : Direct comparisons of solubility, logP, and bioactivity are absent in the provided evidence. Further studies are needed to correlate structural differences with pharmacokinetic or thermodynamic profiles.

Biological Activity

2-[(2-Nitrophenyl)amino]propanoic acid, also known as a nitrophenyl derivative of a β-amino acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety. Its unique structure allows for various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H10N2O4
  • Molecular Weight : 210.19 g/mol
  • Structure : The compound features a nitrophenyl group, an amino group, and a propanoic acid backbone, contributing to its reactivity and biological potential.

The biological activity of 2-[(2-Nitrophenyl)amino]propanoic acid is believed to stem from its ability to interact with cellular components. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins, nucleic acids, and other cellular targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 2-[(2-Nitrophenyl)amino]propanoic acid exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated varying degrees of inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Properties

In addition to its antimicrobial activity, 2-[(2-Nitrophenyl)amino]propanoic acid has been investigated for its potential anticancer effects. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The precise pathways remain under investigation, but the presence of the nitro group is hypothesized to play a critical role in mediating these effects .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 2-[(2-Nitrophenyl)amino]propanoic acid resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
  • Animal Models : In vivo experiments involving rodent models of cancer revealed that administration of the compound led to significant tumor size reduction, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

To understand the unique properties of 2-[(2-Nitrophenyl)amino]propanoic acid, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
2-[(2-Aminophenyl)amino]propanoic acidLacks nitro group; more stableModerate antimicrobial activity
2-[(2-Chlorophenyl)amino]propanoic acidChlorine substituent affects reactivityAntimicrobial but less potent
2-[(2-Methylphenyl)amino]propanoic acidMethyl group alters sterics; potential for lower activityLimited biological studies

The presence of the nitro group in 2-[(2-Nitrophenyl)amino]propanoic acid enhances its reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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